molecular formula C9H12BrNO B15232269 (1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL

Cat. No.: B15232269
M. Wt: 230.10 g/mol
InChI Key: XPDUPQLMNKNIRL-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral amino alcohol with significant research interest due to its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and material sciences. This compound is characterized by its unique stereochemistry, which makes it highly desirable for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bromophenyl precursor.

    Reaction Conditions: The precursor undergoes a series of reactions, including bromination and amination, under controlled conditions to introduce the amino and hydroxyl groups.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control procedures.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL: A similar compound with a different bromine position.

    (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL: An enantiomer with opposite stereochemistry.

    (1S,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: A compound with a chlorine atom instead of bromine.

Uniqueness

(1S,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

XPDUPQLMNKNIRL-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1Br)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Br)N)O

Origin of Product

United States

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